molecular formula C15H18N2O3 B5548758 2-(2-methyl-1,3-dioxolan-2-yl)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

2-(2-methyl-1,3-dioxolan-2-yl)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No. B5548758
M. Wt: 274.31 g/mol
InChI Key: HWJWHRKHUYWHHU-ZCPHBQKFSA-N
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Description

This section would usually provide an overview of the compound, including its relevance and general properties. However, there is no direct research available on this specific compound. Instead, insights will be drawn from studies on similar compounds to provide context.

Synthesis Analysis

The synthesis of related acetohydrazide compounds involves various methods, including the condensation of hydrazides with aldehydes or ketones. For example, hydrazides react with acetylenes under mild conditions to form specific substituted derivatives, as demonstrated by Dvorko et al. (2008) in their synthesis of carbonothioic dihydrazides (Dvorko, Glotova, Albanov, Chipanina, Kazheva, Shilov, & Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of acetohydrazides can be complex, often determined through X-ray crystallography and spectroscopic methods. For related compounds, specific configurations, such as the E or Z forms around the C=N bond, can influence physical and chemical properties (T. V. Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides undergo various chemical reactions, including condensation, cyclization, and oxidation. They can form heterocyclic structures or react with other reagents to form new compounds. Mahmoud et al. (2013) described the reactions of cyanoacetohydrazides to form novel heterocycles (Mahmoud, El-ziaty, El-Azm, Ismail, & Shiba, 2013).

Scientific Research Applications

Synthesis and Reactions in Medicinal Chemistry A study by Abdel-Wahab, et al. (2008) delves into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, showcasing their potential as antihypertensive α-blocking agents with low toxicity. This research highlights the chemical's versatility in forming compounds that could be valuable in the development of new medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Polymer Science and Thermal Degradation The thermal degradation and polymerization of related compounds have been studied by Coskun, et al. (1998), indicating the relevance of such chemicals in polymer science. This research provides insights into how these compounds behave under thermal stress, which is crucial for material science and engineering applications (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Organic Synthesis and Heterocyclic Chemistry Bacchi, et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield a variety of heterocyclic derivatives. This study exemplifies the compound's utility in the synthesis of diverse heterocyclic structures, which are foundational in pharmaceutical development and organic chemistry (Bacchi, Costa, Della Ca', Gabriele, Salerno, & Cassoni, 2005).

Nonlinear Optical Properties and Material Science Investigation into the nonlinear optical properties of hydrazones by Naseema, et al. (2010) revealed potential applications in optical devices. The study suggests that compounds related to the chemical could serve as candidates for optical limiters and switches, which are critical in the development of optical computing and signal processing technologies (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Heterocyclic Derivative Synthesis for Antimicrobial Activity Saeed and Mumtaz (2017) described the synthesis of novel isochroman-triazoles and thiadiazole hybrids from related acetohydrazides, demonstrating moderate to good antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such chemicals in contributing to the development of new antimicrobial agents (Saeed & Mumtaz, 2017).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-15(19-10-11-20-15)12-14(18)17-16-9-5-8-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,17,18)/b8-5+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJWHRKHUYWHHU-ZCPHBQKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1,3-dioxolan-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

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